1-Chloro-4-(4-methoxyphenyl)phthalazine
Overview
Description
1-Chloro-4-(4-methoxyphenyl)phthalazine is a chemical compound with the molecular formula C15H11ClN2O. It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions on a benzene ring.
Mechanism of Action
Target of Action
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 .
Mode of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity .
Biochemical Pathways
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 , suggesting that it may affect pathways related to cell proliferation.
Result of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity , suggesting that it may induce cell death in certain cancer cells.
Preparation Methods
The synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired phthalazine derivative . The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely and improve yield and purity .
Chemical Reactions Analysis
1-Chloro-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with an amine would yield an amine-substituted phthalazine, while oxidation might produce a phthalazine N-oxide .
Scientific Research Applications
1-Chloro-4-(4-methoxyphenyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the role of phthalazine derivatives in biological systems and their interactions with biomolecules.
Comparison with Similar Compounds
1-Chloro-4-(4-methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:
1-Chloro-4-(4-methylphenyl)phthalazine: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-(4-hydroxyphenyl)phthalazine: Contains a hydroxyl group, which can form hydrogen bonds and affect the compound’s solubility and interaction with biological targets.
1-Chloro-4-(4-nitrophenyl)phthalazine:
The uniqueness of this compound lies in its methoxy group, which can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYAPEMXDAIQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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